4-Ethylbenzyl chloride
Overview
Description
4-Ethylbenzyl chloride is a chemical compound studied for various synthetic and analytical applications in organic chemistry. While there is limited direct information on 4-Ethylbenzyl chloride, related compounds, such as 4-methylbenzylidene derivatives and α-ethylbenzyl chloride polymers, have been extensively researched for their synthesis methods, molecular structures, and potential applications in materials science and organic synthesis.
Synthesis Analysis
The synthesis of compounds related to 4-Ethylbenzyl chloride often involves catalytic reactions and specific conditions to achieve desired structures and functionalities. For example, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate was synthesized through Knoevenagel condensation, demonstrating the applicability of this method in producing compounds with specific substituents on the benzyl ring (Kariyappa et al., 2016). Similarly, α-ethylbenzyl chloride was polymerized using AlCl3 as a catalyst, highlighting a method to produce polymeric materials from ethylbenzyl chloride derivatives (Skura & Lenz, 1980).
Molecular Structure Analysis
The molecular and crystal structures of related compounds are characterized using X-ray diffraction and NMR spectroscopy, providing insights into their geometric configurations and electronic structures. For instance, the crystal structure of N-(4-n-butyloxybenzylidene)-4′-ethylaniline was determined, revealing information about the spatial arrangement of substituents which can be analogously important for understanding the structure of 4-Ethylbenzyl chloride derivatives (Thyen, Heineman, & Zugenmaier, 1994).
Chemical Reactions and Properties
Research on similar compounds has explored their reactivity, highlighting the potential chemical reactions 4-Ethylbenzyl chloride might undergo. Elimination reactions to form stilbene derivatives from α-phenyl- and α-(4-nitrobenzyl)-substituted 4-nitrobenzyl chloride demonstrate the type of chemical transformations that can be relevant for functionalizing benzyl chloride derivatives (Tewfik, Fouad, & Farrell, 1975).
Scientific Research Applications
Use in the Production of Quaternary Ammonium Compounds
- Application Summary : 4-Ethylbenzyl chloride is used as an intermediate in the production of N,N’-alkyldimethylethylbenzylchloride, an active ingredient for a series of registered quaternary ammonium compound (Quats) formulations .
- Results or Outcomes : The resulting Quats are used in a wide variety of institutional and industrial cleaning applications, water treatment, gas/oil drilling muds and packer fluids, gas/oil recovery injection water systems and wood preservation products . They function as Algaecides, Antimicrobials, Deodorizers, Disinfectants, Fungicides, Preservatives and Sanitizers .
Use in the Flavor and Fragrance Industry
- Application Summary : 4-Ethylbenzyl chloride is used in the synthesis of Florazone (4-Ethyl-a,a-dimethylbenzenepropanal), which is used in the flavor and fragrance industry .
- Results or Outcomes : Florazone is applied in the flavor and fragrance industry to design ozone and aquatic as well as floral (lily) notes .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(chloromethyl)-4-ethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-2-8-3-5-9(7-10)6-4-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBCVXSYZVTCOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061711 | |
Record name | 4-Ethylbenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylbenzyl chloride | |
CAS RN |
1467-05-6 | |
Record name | 4-Ethylbenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1467-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(chloromethyl)-4-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-(chloromethyl)-4-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Ethylbenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethylbenzyl Chloride (contains ca. 30% 2-form) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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